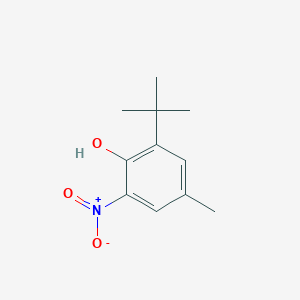

2-Tert-butyl-4-methyl-6-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-8(11(2,3)4)10(13)9(6-7)12(14)15/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRFBTUMGBHDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395732 | |

| Record name | 2-tert-butyl-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70444-48-3 | |

| Record name | 2-tert-butyl-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-TERT-BUTYL-4-METHYL-6-NITROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Tert-butyl-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol of interest in various chemical and biological research fields. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its precursor, 2-tert-butyl-4-methylphenol, and discusses the properties and potential biological activities of structurally related nitrated phenols to provide a comparative context.

Chemical and Physical Properties

This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position. These substitutions influence its steric and electronic properties, making it a subject of interest for synthesis and potential applications.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-Tert-butyl-4-methylphenol (Precursor) |

| CAS Number | 70444-48-3[1] | 2409-55-4[2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₅NO₃[1] | C₁₁H₁₆O[4][5] |

| Molecular Weight | 209.24 g/mol | 164.25 g/mol [3] |

| Appearance | Not specified in available literature | White to yellow-beige crystalline mass[2][6] |

| Melting Point | Data not available | 50-52 °C[3][8] |

| Boiling Point | Data not available | 237-244 °C[2][3][8] |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Sparingly soluble in water, soluble in organic solvents.[4][6] |

| Flash Point | Data not available | 100 °C[3] |

Spectral Data

Table 2: Spectral Data for 2-Tert-butyl-4-methylphenol (Precursor)

| Technique | Data | Source |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methyl, and tert-butyl protons. | ChemicalBook[7] |

| ¹³C NMR | Spectra available. | PubChem[5] |

| IR | Spectra available, showing characteristic O-H and C-H stretching frequencies. | PubChem[5] |

| Mass Spectrometry | Data available. | PubChem[5] |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route involves the nitration of its precursor, 2-tert-butyl-4-methylphenol. The following is a proposed methodology based on general procedures for the nitration of substituted phenols.[9][10][11]

Objective: To synthesize this compound by the nitration of 2-tert-butyl-4-methylphenol.

Materials:

-

2-tert-butyl-4-methylphenol

-

tert-Butyl nitrite

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 2-tert-butyl-4-methylphenol in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add tert-butyl nitrite to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

DOT Script for Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway interactions of this compound are scarce. However, the biological activities of structurally similar phenolic compounds, particularly antioxidants and their nitrated derivatives, have been studied.

Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl group.[12] The introduction of a nitro group, an electron-withdrawing group, can modulate the antioxidant capacity and may introduce other biological activities. For instance, some nitrated phenols have been investigated for their cytotoxic effects.

Studies on related compounds such as butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) have shown antioxidant activity.[13] Conversely, some nitrophenols are known to have toxic effects. For example, 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been studied for its percutaneous absorption and disposition.[14][15] The biological activity of this compound is likely to be a complex interplay of the antioxidant potential of the phenolic backbone and the cytotoxic or other effects induced by the nitro group. Further research is required to elucidate the specific biological profile of this compound.

DOT Script for Potential Biological Activities:

Caption: Inferred potential biological activities of this compound.

Safety Information

Specific safety data for this compound is not detailed in available safety data sheets. However, based on the precursor and related compounds, it should be handled with care in a laboratory setting. The precursor, 2-tert-butyl-4-methylphenol, is described as a poison by intraperitoneal and intravenous routes and moderately toxic by ingestion and skin contact.[2] It is also a severe skin and eye irritant.[2] Nitrated phenols, in general, should be handled with caution as they can be toxic. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound is a substituted nitrophenol with potential for further investigation in medicinal chemistry and material science. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide provides a foundational understanding based on its chemical structure and the known properties of its precursor and other related compounds. The proposed synthesis protocol offers a starting point for its preparation, which would enable further characterization and evaluation of its biological activities. Future research is essential to fully elucidate the chemical and biological profile of this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-tert-Butyl-4-methylphenol | 2409-55-4 [chemicalbook.com]

- 3. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-tert-Butyl-4-methylphenol(2409-55-4) 1H NMR [m.chemicalbook.com]

- 8. 2-tert-ブチル-4-メチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]

- 11. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 12. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Tert-butyl-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-4-methyl-6-nitrophenol, a valuable intermediate in organic synthesis. The document details the primary synthesis pathway, experimental protocols, and relevant characterization data.

Synthesis Pathway

The most common and direct pathway for the synthesis of this compound is through the electrophilic nitration of 2-tert-butyl-4-methylphenol. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is directed by the existing activating hydroxyl (-OH) and alkyl (-tert-butyl and -methyl) groups. The bulky tert-butyl group ortho to the hydroxyl group sterically hinders nitration at the adjacent position, favoring substitution at the other ortho position (position 6).

Spectroscopic Analysis of 2-Tert-butyl-4-methyl-6-nitrophenol: A Technical Guide

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Tert-butyl-4-methyl-6-nitrophenol (C₁₁H₁₅NO₃), a substituted nitrophenol of interest in various chemical research domains, including synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document utilizes data from the close structural analog, 2,4-di-tert-butyl-6-nitrophenol, to predict and interpret the spectroscopic characteristics. This approach allows for a robust analysis based on established principles of structure-spectra correlation. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the characterization of this molecule.

Predicted Spectroscopic Data

The following data tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the tert-butyl and methyl groups. The strong deshielding effect of the nitro group and the phenolic proton will result in downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~11.5 | Singlet (broad) | 1H | OH | Chemical shift is concentration-dependent; intramolecular H-bonding. |

| ~7.95 | Doublet (d) | 1H | Ar-H (H-5) | Coupled to H-3, expected small ⁴J (meta) coupling (~2.5 Hz). |

| ~7.30 | Doublet (d) | 1H | Ar-H (H-3) | Coupled to H-5, expected small ⁴J (meta) coupling (~2.5 Hz). |

| ~2.35 | Singlet | 3H | Ar-CH₃ | Typical range for an aromatic methyl group. |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ | Tert-butyl group protons are equivalent. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative oxygen and nitro groups will appear at lower field (higher ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~155.0 | C-1 (C-OH) | Phenolic carbon, deshielded by oxygen. |

| ~140.0 | C-6 (C-NO₂) | Deshielded by the nitro group. |

| ~137.0 | C-4 (C-CH₃) | Aromatic carbon attached to the methyl group. |

| ~135.0 | C-2 (C-tBu) | Aromatic carbon attached to the tert-butyl group. |

| ~128.0 | C-5 | Aromatic CH. |

| ~124.0 | C-3 | Aromatic CH. |

| ~35.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~29.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~21.0 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational frequencies of its functional groups. The presence of a hydroxyl group involved in intramolecular hydrogen bonding with the nitro group is a key feature.

Table 3: Predicted Key IR Absorptions (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200-3400 | Broad | O-H stretch (intramolecularly H-bonded) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1530 | Strong | NO₂ asymmetric stretch |

| ~1340 | Strong | NO₂ symmetric stretch |

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular weight of this compound is 209.23 g/mol . Electron Ionization (EI) would likely cause characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 209 | High | [M]⁺ (Molecular Ion) |

| 194 | High | [M - CH₃]⁺ |

| 164 | Medium | [M - NO₂ + H]⁺ |

| 148 | Medium | [M - CH₃ - NO₂]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following sections outline general experimental protocols applicable to the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral region of interest.[2] Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and shimmed for the specific sample to ensure high magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain singlets for all carbon signals. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3] Pressure is applied to ensure good contact between the sample and the crystal surface.

-

Background Collection: A background spectrum of the empty, clean ATR crystal is collected first. This accounts for atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

-

Data Acquisition: Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[3] Co-addition of 16-32 scans improves the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL). For direct infusion, a more dilute solution in a solvent compatible with the ionization source is used.

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[4] It typically uses 70 eV electrons to ionize the sample, causing predictable fragmentation.[4] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5][6]

-

Detection: An ion detector quantifies the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.[5]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. forensicresources.org [forensicresources.org]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-Tert-butyl-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, detailed experimental protocols for determining its solubility in various solvents, and illustrative data from closely related compounds to provide a predictive framework.

Introduction to this compound

This compound is a sterically hindered nitrophenol. The presence of a bulky tert-butyl group ortho to the hydroxyl group, a methyl group at the para position, and a nitro group at the other ortho position significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including reaction kinetics, purification through recrystallization, formulation development, and assessing its bioavailability and environmental fate.

The molecular structure, characterized by both polar (hydroxyl and nitro groups) and non-polar (tert-butyl and methyl groups, benzene ring) moieties, suggests a nuanced solubility profile across different solvent classes.

Theoretical Framework for Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular force characteristics.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.

-

Nitro Group (-NO2): A polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Tert-butyl Group (-C(CH3)3): A large, non-polar alkyl group that introduces significant steric hindrance and increases the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

-

Methyl Group (-CH3): A non-polar alkyl group that contributes to the overall lipophilicity.

-

Aromatic Ring: The benzene ring is largely non-polar and contributes to van der Waals interactions, favoring solubility in aromatic and other non-polar solvents.

The interplay of these functional groups dictates the overall solubility. It is anticipated that this compound will exhibit good solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar solvents like water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for any research or development involving a new chemical entity. The following are detailed experimental protocols that can be employed to quantitatively measure the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid. The filtration apparatus should be at the same temperature as the saturated solution to avoid precipitation or further dissolution.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solid.

-

-

Calculation:

-

Solubility is typically expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a mole fraction.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region, which is the case for nitrophenols. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the supernatant as described previously.

-

Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Predicted Solubility Profile and Illustrative Data

General Predictions:

-

High Solubility: Expected in solvents that can interact with both the polar and non-polar regions of the molecule, such as acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol) where hydrogen bonding is possible but the overall polarity of the solvent is high. Also expected in aromatic solvents like toluene and benzene due to π-π stacking and van der Waals interactions.

-

Low Solubility: Expected in highly polar, protic solvents like water due to the large non-polar surface area of the molecule.

-

Low Solubility: Expected in very non-polar aliphatic solvents like hexane, where the polar hydroxyl and nitro groups would be disfavored.

Illustrative Solubility Data for Related Compounds:

To provide a practical context, the following table summarizes the solubility of related phenolic compounds. These values can serve as a useful, albeit approximate, guide for what might be expected for this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Nitrophenol | Water | 25 | 16 g/L |

| Ethanol | - | Soluble | |

| Acetone | - | Soluble | |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Water | 25 | 0.6 mg/L |

| Ethanol | - | Freely Soluble | |

| Toluene | - | Freely Soluble | |

| 2-tert-Butyl-4-methylphenol | Water | - | Insoluble |

| Oxygenated Solvents | - | Soluble[1] |

Note: "Soluble" and "Freely Soluble" are qualitative terms from literature and indicate a high degree of solubility.

The data for 4-nitrophenol highlights the contribution of the polar groups to water solubility, while the data for the highly substituted and less polar BHT and 2-tert-butyl-4-methylphenol demonstrate significantly lower aqueous solubility and high solubility in organic solvents. It is reasonable to infer that this compound will have a solubility profile that is intermediate between these examples, with a pronounced preference for organic solvents over water.

Conclusion

This technical guide has outlined the key structural features influencing the solubility of this compound and provided detailed experimental protocols for its quantitative determination. While specific solubility data remains to be published, the theoretical framework and illustrative data for related compounds offer valuable guidance for researchers and professionals working with this molecule. The provided methodologies can be readily implemented to generate the precise solubility data required for specific research and development applications. It is recommended that experimental determination be carried out in the solvents relevant to the intended application.

References

2-Tert-butyl-4-methyl-6-nitrophenol CAS number and molecular weight

This technical guide provides a comprehensive overview of the chemical properties of 2-Tert-butyl-4-methyl-6-nitrophenol, including its Chemical Abstracts Service (CAS) number and molecular weight. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also presents relevant information on the synthesis and biological activities of structurally similar nitrophenols to provide a contextual understanding for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 70444-48-3 | [1][2] |

| Molecular Formula | C11H15NO3 | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | 2-(tert-butyl)-4-methyl-6-nitrophenol | |

| Synonyms | Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitro-; 2-Nitro-4-methyl-6-tert-butylphenol | [1] |

Synthesis Methodologies for Related Nitrophenols

A general approach for the synthesis of a compound like this compound would likely involve the nitration of 2-tert-butyl-4-methylphenol. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and minimize the formation of byproducts. Common nitrating agents for phenols include nitric acid, often in the presence of a solvent or a catalyst.

For instance, a patented method for the preparation of 4-nitro-2,6-dialkyl phenols involves the use of 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at a temperature between 0 and 40°C. Another approach describes the use of tert-butyl nitrite as a safe and chemoselective nitrating agent for phenols, which preferentially yields mononitro derivatives.

It is important to note that the steric hindrance from the tert-butyl group and the directing effects of the hydroxyl and methyl groups on the phenol ring will influence the position of nitration. Careful optimization of the reaction conditions would be necessary to achieve the desired 6-nitro isomer with high selectivity.

Biological Activity of Structurally Related Compounds

Direct experimental data on the biological activity of this compound is scarce. However, research on structurally similar compounds, such as other nitrated and alkylated phenols, can provide insights into its potential biological effects. The following table summarizes the observed activities of some related molecules.

| Compound | Biological Activity | Context |

| 2,6-di-tert-butyl-4-nitrophenol (DBNP) | Toxic if swallowed, causes skin and serious eye irritation. | Safety and Hazards Information[3] |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Exhibits anti-inflammatory, anti-cancer, insecticidal, antimicrobial, and antifungal properties. | Review of Bioactivities[4] |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Used as an antioxidant in cosmetics, pharmaceuticals, and food. It has also shown phytotoxic activity, inhibiting germination and seedling growth. | General Use and Phytotoxicity Study[5] |

The biological activities of these related compounds suggest that this compound could potentially exhibit a range of effects, from toxicity to antioxidant or antimicrobial properties. However, empirical testing is required to determine its specific biological profile.

Experimental Protocols and Signaling Pathways

A thorough search of the available literature did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound. Furthermore, no information was found regarding its involvement in any signaling pathways. Therefore, the creation of diagrams for experimental workflows or signaling pathways as requested is not possible at this time. Researchers interested in this compound would need to develop and validate their own experimental procedures.

References

- 1. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Biological Activity of 2-Tert-butyl-4-methyl-6-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-tert-butyl-4-methyl-6-nitrophenol is limited in publicly accessible literature. This guide synthesizes information on structurally related compounds to infer potential activities and provide a framework for future research. All data presented for analogous compounds should be interpreted with caution and serve as a basis for hypothesis-driven investigation of the target molecule.

Introduction

This compound is a substituted nitrophenolic compound. The biological activities of phenolic compounds are diverse and significantly influenced by the nature and position of their substituents. The presence of a bulky tert-butyl group, a methyl group, and a nitro group on the phenol ring suggests potential for antioxidant, antimicrobial, and other biological activities. This technical guide provides a comprehensive overview of the extrapolated biological activities of this compound based on data from structurally similar molecules. It includes detailed experimental protocols for assessing these activities and visual representations of relevant signaling pathways and workflows.

Physicochemical Properties

Inferred Biological Activities and Quantitative Data

The biological activities of this compound are inferred from studies on analogous compounds such as 2,6-di-tert-butyl-4-nitrophenol (DBNP), 2,4-di-tert-butylphenol (2,4-DTBP), and other substituted phenols.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating alkyl groups (tert-butyl and methyl) is expected to enhance this activity.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC50 / Activity | Reference |

| 2,4-di-tert-butylphenol (2,4-DTBP) | DPPH Scavenging | IC50: 60 µg/mL | [1] |

| 2,4-di-tert-butylphenol (2,4-DTBP) | ABTS Scavenging | IC50: 17 µg/mL | [1] |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Metal Chelating | IC50: 20 µg/mL | [1] |

Antimicrobial Activity

Substituted phenols often exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with cellular energy production.

Table 2: Antimicrobial Activity of Structurally Related Phenolic Compounds

| Compound | Microorganism | Activity | Reference |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factors | [2] |

| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio harveyi | Biofilm inhibitory concentration (BIC): 250 μg/ml | [3] |

| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio parahaemolyticus | Biofilm inhibitory concentration (BIC): 250 μg/ml | [3] |

| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio vulnificus | Biofilm inhibitory concentration (BIC): 250 μg/ml | [3] |

Toxicological Profile

The toxicity of nitrophenols is a significant consideration. For instance, 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been studied for its toxic effects.

Table 3: Toxicological Data for a Structurally Related Nitrophenol

| Compound | Test | Result | Reference |

| 2,6-di-tert-butyl-4-nitrophenol (DBNP) | Acute Oral LD50 (rat) | 93 mg/kg | [4] |

| 2,6-di-tert-butyl-4-nitrophenol (DBNP) | Percutaneous Absorption (porcine skin) | Minimal absorption (highest: 1.08% of applied dose) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.[6]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.[7]

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

A control containing the solvent and ABTS•+ solution is also measured.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value from a plot of inhibition percentage against concentration.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the diluted inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. As direct evidence for this compound is lacking, a generalized diagram of pathways potentially modulated by such compounds is presented. Phenolic antioxidants can influence pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.

Caption: Potential modulation of Nrf2 and NF-κB signaling pathways by a substituted phenol.

Experimental Workflows

Caption: A generalized experimental workflow for screening the biological activities of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently scarce, analysis of structurally related compounds suggests a strong potential for antioxidant and antimicrobial properties. The provided experimental protocols offer a robust framework for initiating a thorough investigation into these activities. Future research should focus on synthesizing and purifying this compound to enable direct in vitro and in vivo testing. Elucidating its precise mechanisms of action and understanding its safety profile will be crucial for any potential therapeutic or industrial applications. The exploration of its effects on key signaling pathways, such as those involved in cellular stress responses and inflammation, will provide deeper insights into its biological significance.

References

- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Potential Research Areas for 2-Tert-butyl-4-methyl-6-nitrophenol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol, presents a compelling yet underexplored scaffold for chemical and biological investigation. While direct research on this specific molecule is limited, its structural similarity to other well-characterized phenolic compounds suggests a high potential for bioactivity. This technical guide synthesizes the available information on related compounds to outline promising research avenues for this compound, covering its synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar nitrophenol derivatives.

Introduction

Substituted phenols are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. The introduction of a tert-butyl group can enhance the lipophilicity and steric hindrance of the phenol, influencing its reactivity and biological interactions. Furthermore, the presence of a nitro group, a strong electron-withdrawing group, can significantly modulate the electronic properties of the phenolic ring and its hydroxyl group, potentially leading to unique pharmacological effects.

This compound (CAS No. 70444-48-3) is a molecule that combines these structural features. Despite its commercial availability for research purposes, a comprehensive review of its biological profile is currently absent from the scientific literature. This guide aims to bridge this knowledge gap by extrapolating from data on analogous compounds to propose key areas for future research.

Chemical Synthesis

A dedicated synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, based on standard organic chemistry principles and published methods for similar compounds, the most probable synthetic route is the nitration of its precursor, 2-tert-butyl-4-methylphenol.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Nitration of 2-tert-butyl-4-methylphenol (Proposed)

This protocol is adapted from the nitration of similarly substituted phenols. Optimization will be necessary to maximize the yield of the desired product.

-

Dissolution: Dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in a suitable inert solvent, such as glacial acetic acid, in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or tert-butyl nitrite, dropwise to the cooled solution. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction: Allow the reaction to proceed at a low temperature for a specified duration (e.g., 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by pouring the mixture over ice water.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

Potential Biological Activities and Research Areas

Based on the known activities of structurally related compounds, the following areas represent promising avenues for the investigation of this compound.

Antioxidant Activity

Many phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of a tert-butyl group can enhance this activity by providing steric hindrance that stabilizes the resulting phenoxyl radical.

Potential Research Questions:

-

Does this compound exhibit significant radical scavenging activity against stable free radicals like DPPH and ABTS?

-

How does its antioxidant capacity compare to established antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox?

-

Can it inhibit lipid peroxidation in biological membranes?

Table 1: In Vitro Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC50 / Activity | Reference |

| 2,4-di-tert-butylphenol | DPPH Scavenging | IC50: 60 µg/mL | [1] |

| 2,4-di-tert-butylphenol | ABTS Scavenging | IC50: 17 µg/mL | [1] |

| Nitrated POPC | DPPH Scavenging | IC20: 225 ± 4 µg/mL | [2] |

| Nitrated POPC | ABTS Scavenging | IC50: 124 ± 2 µg/mL | [2] |

Note: Data for this compound is not currently available. This table provides a reference for potential activity based on related compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways like NF-κB.

Potential Research Questions:

-

Can this compound inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages?

-

Does it modulate the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65?

Proposed Signaling Pathway for Investigation:

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic and Anti-cancer Activity

Many phenolic and nitrophenolic compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis. The mechanism can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

Potential Research Questions:

-

Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?

-

What are the IC50 values against a panel of cancer cell lines (e.g., breast, lung, colon)?

-

Does it induce apoptosis, and if so, through which pathway (intrinsic or extrinsic)?

Table 2: Cytotoxicity of Structurally Related Phenolic Compounds

| Compound | Cell Line | IC50 Value | Reference |

| 2,4-di-tert-butylphenol | HeLa | 10 µg/mL | [3] |

| KTH-13-t-Bu | C6 glioma | ~20 µM | [4] |

| KTH-13-t-Bu | MDA-MB-231 | ~15 µM | [4] |

| BNDC Enantiomers | HL60 | ~10-20 µM | [5] |

Note: Data for this compound is not currently available. This table provides a reference for potential activity based on related compounds.

Detailed Experimental Protocols

In Vitro Antioxidant Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound in ethanol.

-

Assay: Mix 10 µL of each sample concentration with 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cell-Based Assays

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow for Apoptosis Assay:

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining and flow cytometry.

-

Cell Treatment: Pre-treat macrophage cells (e.g., RAW 264.7) with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

-

Fractionation: Isolate the cytoplasmic and nuclear fractions of the cells using a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against p65 and loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, therapeutic potential. Based on the established bioactivities of related substituted phenols and nitrophenols, promising areas for investigation include its antioxidant, anti-inflammatory, and cytotoxic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for initiating such studies. Future research should focus on the systematic evaluation of these activities, elucidation of the underlying molecular mechanisms, and structure-activity relationship (SAR) studies of derivatives to optimize its pharmacological profile. Such a comprehensive investigation will be crucial in determining the potential of this compound as a lead compound in drug discovery.

References

- 1. ijat-aatsea.com [ijat-aatsea.com]

- 2. New Insights into the Anti-Inflammatory and Antioxidant Properties of Nitrated Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on 2-Tert-butyl-4-methyl-6-nitrophenol

An In-depth Technical Guide on 2-Tert-butyl-4-methyl-6-nitrophenol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on this compound and its structurally related isomers and precursors. Due to the limited specific data on this compound, this review extends to closely related and more extensively studied compounds such as 2,6-di-tert-butyl-4-nitrophenol (DBNP) and 2,4-di-tert-butylphenol (2,4-DTBP) to provide a broader context for its potential properties, synthesis, and biological activities. Information on this specific compound is scarce, with suppliers noting it as a rare chemical for which analytical data is not routinely collected.

Chemical and Physical Properties

The properties of nitrophenols are dictated by the substitution pattern on the phenolic ring. The tert-butyl groups provide steric hindrance and lipophilicity, while the nitro group is a strong electron-withdrawing group that influences acidity and reactivity. Below is a summary of properties for the target compound and its related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Other Names/Synonyms |

| This compound | C₁₁H₁₅NO₃ | 195.21 (approx.) | Not readily available | - |

| 2,6-Di-tert-butyl-4-nitrophenol | C₁₄H₂₁NO₃ | 251.32 | 728-40-5 | DBNP, 2,6-bis(1,1-dimethylethyl)-4-nitrophenol[1][2] |

| 2,4-Di-tert-butyl-6-nitrophenol | C₁₄H₂₁NO₃ | 251.32 | 20039-94-5 | -[3] |

| 2-Tert-butyl-4-nitrophenol | C₁₀H₁₃NO₃ | 195.21 | 6683-81-4 | -[4] |

| 2-Tert-butyl-6-nitrophenol | C₁₀H₁₃NO₃ | 195.21 | 18515-04-3 | -[5] |

| 2-Tert-butyl-4-methylphenol | C₁₁H₁₆O | 164.24 | 2409-55-4 | 2-tert-Butyl-p-cresol[6] |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | 96-76-4 | 2,4-DTBP, AO33[7] |

Synthesis and Experimental Protocols

The synthesis of nitrophenols typically involves the nitration of a corresponding phenol precursor. The regioselectivity of the nitration is influenced by the directing effects of the hydroxyl and alkyl groups and the reaction conditions.

Synthesis of 2-nitro-4-t-butyl phenol

A common method for synthesizing nitrophenols is the direct nitration of the parent phenol.

-

Experimental Protocol:

-

Commercially available 4-t-butyl phenol (30 g, 0.2 mole) is dissolved in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer and cooled to 0°C[8].

-

A mixture of nitric acid (13 mL) in water (13 mL) is added dropwise over 10 minutes, followed by a catalytic amount of sodium nitrite (NaNO₂)[8].

-

After stirring for 45 minutes, the reaction is quenched by washing with excess 1N HCl[8].

-

The organic layer is separated, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum to yield the product, 2-nitro-4-t-butyl phenol[8].

-

References

- 1. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5 | Benchchem [benchchem.com]

- 4. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

Safeguarding Research: A Technical Guide to the Safe Handling of 2-Tert-butyl-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 2-Tert-butyl-4-methyl-6-nitrophenol. Given the limited direct toxicological data for this specific compound, this document extrapolates from safety data for structurally similar and potentially more hazardous nitrophenolic compounds. It is imperative for all personnel to treat this chemical with a high degree of caution and adhere strictly to the protocols outlined herein to ensure a safe laboratory environment.

Hazard Identification and Classification

-

Acutely Toxic (Oral): Nitrophenols can be toxic if swallowed.[1]

-

Skin and Eye Irritant: Phenolic compounds are known to cause skin irritation and serious eye irritation or damage.[1][2]

-

Respiratory Irritant: Dust or vapors may cause respiratory tract irritation.[1][3]

-

Hazardous to the Aquatic Environment: Phenolic compounds can be toxic to aquatic life with long-lasting effects.[2][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage. The following table summarizes key data points, primarily derived from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [5] |

| Appearance | Likely a yellow crystalline solid (based on related nitrophenols) | [6] |

| Melting Point/Range | 50 - 52 °C (for 2-tert-Butyl-4-methylphenol) | [4] |

| Boiling Point/Range | 244 °C (for 2-tert-Butyl-4-methylphenol) | [4] |

| Water Solubility | Likely low to insoluble | [7] |

Toxicological Data

Direct toxicological data for this compound is limited. The following table presents data for related compounds to provide a conservative estimate of its potential toxicity.

| Metric | Value | Test Species | Compound Tested | Source |

| LD50 (Oral) | 80 mg/kg | Rat | 2,6-Di-tert-butyl-4-nitrophenol | [6][8] |

| LD50 (Oral) | 500 mg/kg | Rat | 2,6-Di-tert-butyl-4-nitrophenol | [6][8] |

| LD50 (Oral) | 890 mg/kg | Rat | 2,6-Di-tert-butyl-4-methylphenol | [9] |

| NOAEL (Male Reproductive) | 12.5 mg/kg bw/day | Rat | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |

| NOAEL (Female Reproductive) | 50 mg/kg bw/day | Rat | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Experimental Protocols: Safe Handling Workflow

Adherence to a strict workflow is paramount when handling potentially hazardous chemicals. The following diagram outlines the key stages for the safe handling of this compound.

References

- 1. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. angenechemical.com [angenechemical.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. fishersci.ie [fishersci.ie]

- 8. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archpdfs.lps.org [archpdfs.lps.org]

Methodological & Application

Application Notes and Protocols for 2-Tert-butyl-4-methyl-6-nitrophenol and Its Analogs in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrophenols are a class of organic compounds with diverse biological activities. While specific data on 2-Tert-butyl-4-methyl-6-nitrophenol is limited, its analogs have demonstrated potential as modulators of cellular processes. 2,4-Di-tert-butylphenol (2,4-DTBP) has been reported to possess antioxidant, anti-inflammatory, and anticancer properties, primarily through the induction of apoptosis and activation of the Retinoid X Receptor Alpha (RXRα). 2,6-Di-tert-butyl-4-nitrophenol (DBNP) is known to act as an uncoupler of mitochondrial oxidative phosphorylation, a mechanism that can lead to cytotoxicity. These compounds are valuable tools for in vitro studies investigating cell signaling, cytotoxicity, and drug discovery.

Physicochemical Properties and Storage

| Property | This compound | 2,4-Di-tert-butylphenol (2,4-DTBP) | 2,6-Di-tert-butyl-4-nitrophenol (DBNP) |

| CAS Number | 70444-48-3 | 96-76-4 | 728-40-5 |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₄H₂₂O | C₁₄H₂₁NO₃ |

| Molecular Weight | 209.24 g/mol | 206.33 g/mol | 251.32 g/mol |

| Appearance | - | White to off-white crystalline powder | Yellow crystalline solid |

| Solubility | - | Soluble in DMSO and ethanol | Soluble in organic solvents, insoluble in water |

| Storage | Store at 2-8°C, protected from light and moisture. | Store at room temperature. | Store at room temperature. |

Biological Activity and Mechanism of Action

The biological activities of these nitrophenol analogs are primarily centered around cytotoxicity in cancer cell lines and modulation of specific signaling pathways.

Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for 2,4-DTBP in various cancer cell lines.

| Compound | Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) |

| 2,4-DTBP | MCF-7 | Breast Cancer | - | 5[1] | ~24.2 |

| 2,4-DTBP | HCT116 | Colon Cancer | 24 hrs | 16.25[2] | ~78.8 |

| 2,4-DTBP | HCT116 | Colon Cancer | 48 hrs | 9.94[2] | ~48.2 |

| 2,4-DTBP | HCT116 | Colon Cancer | 72 hrs | 9.38[2] | ~45.5 |

| 2,4-DTBP | SW480 | Colon Cancer | 24 hrs | 35[2] | ~169.6 |

| 2,4-DTBP | SW480 | Colon Cancer | 48 hrs | 20.14[2] | ~97.6 |

| 2,4-DTBP | SW480 | Colon Cancer | 72 hrs | 19.71[2] | ~95.5 |

| 2,4-DTBP | HeLa | Cervical Cancer | - | 10 | ~48.5 |

Note: Conversion to µM is approximated based on the molecular weight of 2,4-DTBP (206.33 g/mol ).

Signaling Pathways

3.2.1. PPARγ/RXRα Signaling Pathway Activation by 2,4-DTBP

2,4-DTBP has been identified as an activator of the Retinoid X Receptor Alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Upon activation by a ligand like 2,4-DTBP, this complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in adipogenesis, inflammation, and cellular metabolism.

References

Application Notes and Protocols for Tert-Butylated Phenolic Antioxidants

Note to the Reader: As of November 2025, specific research on the antioxidant application of 2-Tert-butyl-4-methyl-6-nitrophenol is not extensively available in the public domain. The following application notes and protocols are based on the well-documented antioxidant properties of structurally related and commercially significant tert-butylated phenols, such as 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol (BHT) . These compounds share the core phenolic structure with tert-butyl groups, which is fundamental to their antioxidant activity. The principles and methodologies described herein are likely applicable to novel derivatives within this class of compounds.

Introduction to Tert-Butyl Phenolic Antioxidants

Tert-butyl phenolic antioxidants (TBP-AOs) are a class of synthetic antioxidants widely utilized to prevent oxidative degradation in a variety of consumer products, including food packaging, plastics, lubricants, and cosmetics. Their primary function is to inhibit autoxidation, a process that leads to the deterioration of organic materials through a free radical chain reaction. The antioxidant efficacy of these compounds is primarily attributed to the phenol group, which can donate a hydrogen atom to neutralize free radicals. The presence of bulky tert-butyl groups on the phenol ring enhances their stability and antioxidant capacity through steric hindrance and inductive effects.[1]

The general mechanism involves the donation of a hydrogen atom from the hydroxyl group of the phenol to a free radical (R•), thus terminating the chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.

Quantitative Antioxidant Activity Data

The antioxidant activities of various tert-butylated phenols have been evaluated using several in vitro assays. The following table summarizes key quantitative data from the literature for related compounds.

| Compound | Assay | IC50 / EC50 | Maximum Inhibition (%) | Concentration for Max. Inhibition | Source |

| 2,4-di-tert-butylphenol (2,4-DTBP) | DPPH Scavenging | 60 µg/ml | 86.4% | 1000 µg/ml | [2] |

| 2,4-di-tert-butylphenol (2,4-DTBP) | ABTS Scavenging | 17 µg/ml | 89.4% | 1000 µg/ml | [2] |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Metal Chelating | 20 µg/ml | 85.0% | 1000 µg/ml | [2] |

| Tert-butyl hydroquinone (TBHQ) | DPPH Scavenging | 22.20 µg/mL | Not Specified | Not Specified | [3] |

| Butylated hydroxytoluene (BHT) | DPPH Scavenging | Not Calculable | Weak Activity | Not Specified | [3] |

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel tert-butylated phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

-

Test compound (e.g., this compound) at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Create a series of dilutions of the test compound and the positive control.

-

In a 96-well microplate, add a specific volume of the test compound or standard to each well.

-

Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant leads to a loss of color.

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound at various concentrations

-

Positive control (e.g., Trolox or Vitamin C)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well microplate, add a small volume of the test compound or standard to each well.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Signaling Pathways and Mechanisms

The primary antioxidant mechanism of tert-butylated phenols involves the interruption of the free radical chain reaction of autoxidation.

Caption: Radical scavenging by a phenolic antioxidant.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a novel compound.

Caption: A typical workflow for in vitro antioxidant assays.

Potential Applications in Research and Drug Development

While the primary industrial application of tert-butylated phenols is as stabilizers, their antioxidant properties are of significant interest in biomedical research. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Researchers can utilize the protocols outlined above to:

-

Screen novel tert-butylated phenolic derivatives for their antioxidant efficacy.

-

Investigate the structure-activity relationships within this class of compounds.

-

Explore their potential as therapeutic agents to mitigate oxidative stress-related cellular damage.

For drug development professionals, understanding the antioxidant capacity and mechanism of these compounds is crucial for:

-

Formulation development, where they can be used to protect active pharmaceutical ingredients from oxidative degradation.

-

Investigating their potential synergistic effects with other therapeutic agents.

-

Assessing their safety and toxicological profiles, as some synthetic antioxidants have shown potential for adverse effects.[4]

Further research into the biological activities of compounds like this compound is warranted to fully elucidate their potential as antioxidants and their suitability for various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. ijat-aatsea.com [ijat-aatsea.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Tert-butyl-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of 2-Tert-butyl-4-methyl-6-nitrophenol and its potential application in assessing antioxidant activity. Due to limited publicly available data on this specific compound, this guide also incorporates general best practices for handling and solubilizing hydrophobic phenolic compounds for in vitro assays.

Introduction

This compound is a substituted nitrophenol compound. Phenolic compounds are a broad class of molecules that have garnered significant interest in drug discovery and other scientific fields due to their diverse biological activities, including antioxidant properties. The presence of a nitro group and bulky tert-butyl and methyl groups on the phenol ring suggests that this compound may possess unique chemical and biological characteristics.